1,4-Dibromonaphthalene
Overview
Description
Synthesis Analysis
Selective and specific preparation methods for 1,4-dibromonaphthalene involve the reaction of 1-bromonaphthalene and naphthalene with stoichiometric quantities of bromine using a minimum amount of solvent at low temperatures, achieving a high yield of 90% (Çakmak, Demirtaş, & Balaydın, 2002). An environment-friendly method has also been developed using ionic liquids as catalysts, achieving yields as high as 100%, making it a 'clean' method for the preparation of this compound (Zhao, Gu, Li, Ding, & Shan, 2008).
Molecular Structure Analysis
The crystal structure of this compound has been determined to be monoclinic with significant deviations of the bromine atoms from the aromatic plane, indicating interesting molecular geometry (Trotter, 1961). These structural insights are crucial for understanding the reactivity and interactions of this compound in various chemical contexts.
Chemical Reactions and Properties
This compound undergoes interesting chemical reactions, including selective bromination and reactions with pyridyl amines leading to products that can selectively detect Hg and Ni ions (Aggrwal et al., 2021). Such reactions highlight the chemical versatility and potential application of this compound in sensing and materials science.
Physical Properties Analysis
Studies on the molecular motions and lattice stability of this compound reveal insights into its solid-state behavior, including the effects of chemical perturbation on lattice stability (Bellows & Prasad, 1977). Additionally, pressure and temperature effects on its lattice dynamics have been explored, showing high stability to pressure and providing a basis for comparing to similar systems undergoing phase transitions (Farina, Valle, & Brillante, 2000).
Chemical Properties Analysis
The chemical properties of this compound are influenced by its molecular structure, leading to unique behaviors in reactions and under various conditions. Its role in the self-assembly and on-surface reaction behaviors on the Ag(111) surface demonstrates the impact of its chemical properties on materials science applications (Wang et al., 2023).
Scientific Research Applications
Organic Synthesis and Catalysis : The selective bromination of 1-bromonaphthalene efficiently produces 1,4-dibromonaphthalene, which has potential applications in organic synthesis and catalysis (Çakmak, Demirtaş, & Balaydın, 2002).
Optical and Electronic Properties : Studies on triplet exciton trapping in this compound reveal multiple optically accessible excitons with different lifetimes and trap-like states, which contribute to delayed fluorescence (Vankan & Veeman, 1982).
Detection of Heavy Metals : Compounds produced from the reaction of 2,3-dibromonaphthalene-1,4-dione and pyridine amides are effective in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).
Exciton Dynamics Analysis : The asymmetric absorption lineshape in this compound aids in understanding the decay of the initially prepared k0 state into other exciton quasi-momentum states, and similar lineshapes are found in the FeS2 Raman spectrum (Burland & Macfarlane, 1976).
Crystal Structure Insights : The crystal structure of this compound shows significant deviations of bromine atoms from the aromatic plane, providing insights into bond lengths and molecular orientations (Trotter, 1961).
Phosphorescent Behavior : Crystal preparation techniques influence the phosphorescent behavior of this compound single crystals at liquid-helium temperatures, with imperfections in the crystals being essential for observing excitonic emission (Vankan & Veeman, 1982).
Magnetic Field Effects : Strong magnetic fields significantly increase the phosphorescence emission intensity in this compound, affecting quasi-local states close to the exciton origin (Vankan & Veeman, 1983).
Eco-Friendly Synthesis : An environment-friendly method for synthesizing this compound using ionic liquids yields high product yields and is a completely 'clean' process, with water as the only byproduct (Zhao et al., 2008).
Mechanism of Action
Target of Action
1,4-Dibromonaphthalene (1,4-DBN) is a bis-brominated naphthalene at 1,4-positions . It is known as a triplet excitation acceptor with useful phosphorescent properties . The primary targets of 1,4-DBN are the molecules that can undergo triplet excitation, which is a type of electronic excitation in molecules.
Mode of Action
1,4-DBN interacts with its targets by accepting triplet excitations. This interaction results in the formation of phosphorescent properties . The bromine atoms at the 1,4-positions of the naphthalene ring play a crucial role in this process.
Biochemical Pathways
It is known that 1,4-dbn can be converted to corresponding methoxy and cyano derivatives of naphthalene . This suggests that it may interact with biochemical pathways involving these derivatives.
Pharmacokinetics
Its molecular weight is 285963 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of 1,4-DBN’s action is the generation of phosphorescent properties . This makes it useful in various applications, including the synthesis of functional materials and organic electronic devices .
Action Environment
The action of 1,4-DBN can be influenced by environmental factors. For instance, the bromination of 1-bromonaphthalene with bromine in dichloromethane at -30 °C results in the formation of 1,4-DBN . This suggests that temperature and solvent can significantly affect the formation and action of 1,4-DBN.
Safety and Hazards
1,4-Dibromonaphthalene is toxic if swallowed, toxic in contact with skin, causes serious eye irritation, and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .
Future Directions
1,4-Dibromonaphthalene is an important intermediate in the organic syntheses of a range of valuable compounds . It is also an useful intermediate for the synthesis of other this compound derivatives in drug discovery such as enzyme-inhibitory, antifungal, antibacterial, anticancer, anti-inflammatory, antiallergic, phenols, amines, coordination chemistry and organic electronic devices .
properties
IUPAC Name |
1,4-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGUDZMIAZLJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058893 | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83-53-4 | |
Record name | 1,4-Dibromonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for 1,4-dibromonaphthalene?
A1: this compound (DBN) has the molecular formula C10H6Br2 and a molecular weight of 285.94 g/mol. Key spectroscopic data includes:
- Infrared (IR) spectroscopy: Distinct bands for C-H stretching vibrations of the aromatic ring and C-Br stretching vibrations. []
- Raman spectroscopy: Characteristic peaks corresponding to the vibrational modes of the naphthalene ring system and C-Br bonds. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Signals revealing the electronic environment and coupling patterns of the hydrogen and carbon atoms in the molecule. [, ]
Q2: Does this compound exhibit catalytic properties?
A4: While this compound itself is not typically employed as a catalyst, it serves as a precursor for synthesizing catalytically active compounds. For instance, it acts as a building block in creating platinum-containing poly(phenyleneethynylene)s, which could potentially exhibit catalytic activity. []
Q3: Has computational chemistry been used to study this compound?
A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to study the adsorption and reaction behavior of this compound on metal surfaces like Ag(111). [] These studies provide insights into the molecule's interaction with surfaces at the atomic level.
Q4: How do structural modifications of this compound affect its properties?
A6: Research on bromonaphthalenes, including 1-bromonaphthalene and 2-bromonaphthalene, indicates that the position and number of bromine atoms significantly impact the photophysical and photochemical properties of these molecules. [] These variations arise from the influence of bromine substitution on the electronic structure and excited-state dynamics.
Q5: What is the significance of this compound in studying exciton transport?
A7: this compound serves as a model system for investigating exciton transport in molecular crystals, particularly in quasi-one-dimensional systems. [, , , , , , ] Its crystal structure allows for efficient exciton migration along specific crystallographic directions.
Q6: How does the presence of impurities or dopants affect exciton dynamics in this compound?
A8: Introducing impurities or dopants into this compound crystals influences exciton trapping and energy transfer processes. For example, doping with 1-bromo-4-chloronaphthalene can disrupt exciton motion due to orientational disorder. [] Studies have also explored the impact of isotopic substitution on exciton dynamics. []
Q7: Are there any applications of this compound in sensing or material science?
A9: Derivatives of this compound, specifically 2,3-diamino-1,4-dibromonaphthalene (Br2-DAN), have shown promise as spectrofluorimetric reagents for selenium determination in biological materials. [] Additionally, this compound is utilized as a monomer in synthesizing luminescent nanoporous inorganic-organic hybrid polymers for potential applications in sensing and materials. []
Q8: Is there information available about the environmental impact and degradation of this compound?
A8: While specific information about the environmental fate of this compound may be limited, its structural similarity to other polybrominated aromatic hydrocarbons raises concerns about potential persistence and bioaccumulation in the environment. Further research is necessary to assess its ecotoxicological profile.
Q9: What are some key tools and resources used in this compound research?
A11: Research on this compound utilizes various spectroscopic techniques, including IR, Raman, and NMR spectroscopy, to characterize the molecule and study its interactions. [, ] Crystallographic methods provide insights into its solid-state structure. [, ] Computational chemistry tools, such as DFT calculations, are employed to model its behavior and interactions at the molecular level. []
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